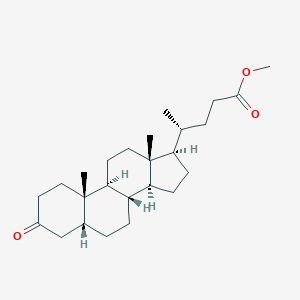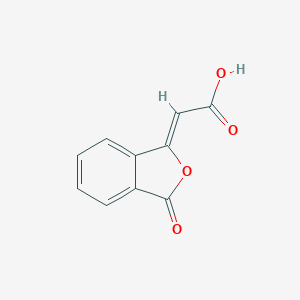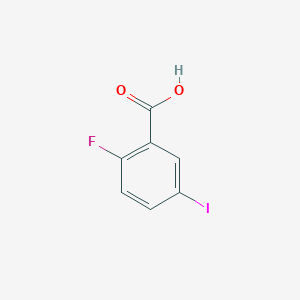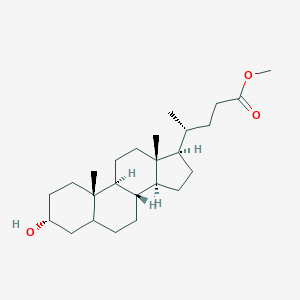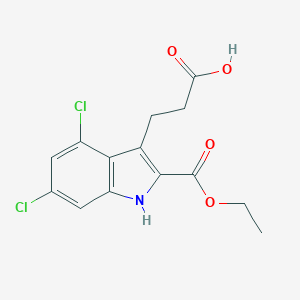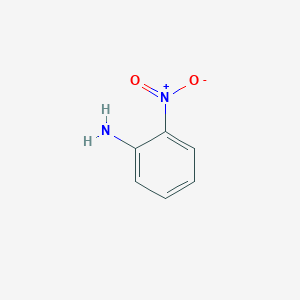![molecular formula C40H66NO7P B044912 [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 111621-45-5](/img/structure/B44912.png)
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as TMA-DPH, is a fluorescent probe that is widely used in scientific research. This molecule has unique properties that make it an ideal tool for studying membrane dynamics, lipid-protein interactions, and membrane fluidity.
Mécanisme D'action
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is sensitive to changes in membrane fluidity and polarity. When incorporated into a membrane, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes a change in its fluorescence emission spectrum. This change is due to the interaction of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids and proteins. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is highly sensitive to changes in membrane fluidity and polarity, making it an ideal tool for studying membrane properties.
Effets Biochimiques Et Physiologiques
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in membrane properties. It is non-toxic and can be incorporated into a variety of lipid-based systems. However, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has some limitations. It is sensitive to changes in temperature and pH, which can affect its fluorescence emission spectrum. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new fluorescent probes that are more sensitive and specific than [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. Another area of interest is the use of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate in vivo to study membrane properties in living organisms. Additionally, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate could be used to study the effects of drugs and other compounds on membrane properties in disease models. Overall, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a valuable tool for studying membrane dynamics and has many potential applications in scientific research.
Méthodes De Synthèse
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step process. In the first step, 2-(trimethylazaniumyl)ethyl phosphate is reacted with decanoyl chloride to form 2-decanoyloxyethyl phosphate. In the second step, 2-decanoyloxyethyl phosphate is reacted with 12-(2-naphthyl)dodecanol to form [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Applications De Recherche Scientifique
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research to study membrane dynamics, lipid-protein interactions, and membrane fluidity. It is a highly sensitive fluorescent probe that can detect changes in membrane fluidity and polarity. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be incorporated into cell membranes, liposomes, and other lipid-based systems to study their properties. It can also be used to study the effects of drugs and other compounds on membrane properties.
Propriétés
Numéro CAS |
111621-45-5 |
|---|---|
Nom du produit |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C40H66NO7P |
Poids moléculaire |
703.9 g/mol |
Nom IUPAC |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H66NO7P/c1-5-6-7-8-13-17-20-27-40(42)48-39(35-47-49(43,44)46-32-30-41(2,3)4)34-45-31-23-18-15-12-10-9-11-14-16-19-24-36-28-29-37-25-21-22-26-38(37)33-36/h19,21-22,24-26,28-29,33,39H,5-18,20,23,27,30-32,34-35H2,1-4H3/b24-19+/t39-/m1/s1 |
Clé InChI |
MVIGONRFTOSFEZ-VVOGADNZSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCC/C=C/C1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
1-O-(12-(2-naphthyl)dodec-11-enyl)-2-O-decanoyl-sn-glycerol-3-phosphocholine naphthylvinyl phosphatidylcholine NVPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



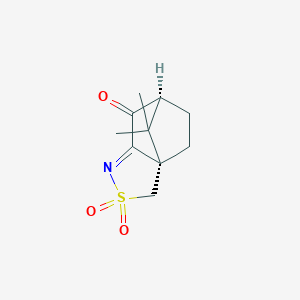
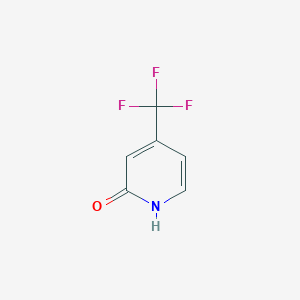
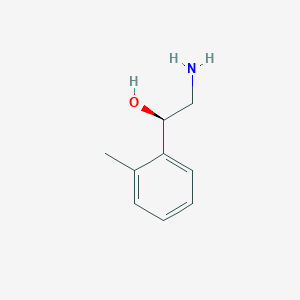
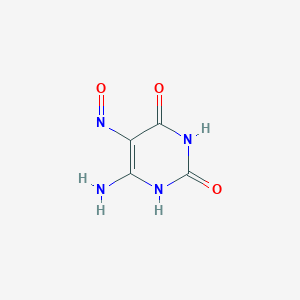
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
